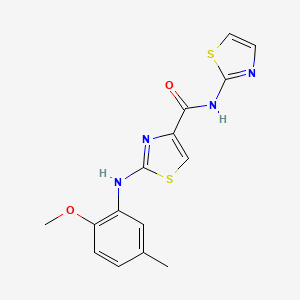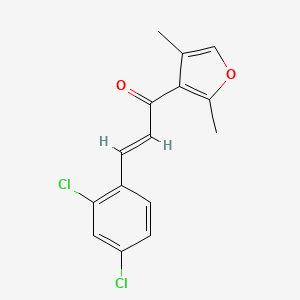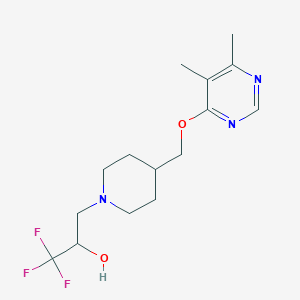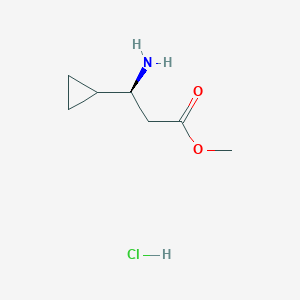![molecular formula C14H20ClN3O B2890302 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-95-0](/img/structure/B2890302.png)
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H19N3O•HCl . It is related to the 1,2,4-oxadiazole family of compounds, which have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The exploration of 1,2,4-oxadiazole derivatives, including compounds similar to 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride, has led to the development of various synthetic methodologies and characterization techniques. One study focused on the synthesis, characterization, and biological evaluation of newer carbazole derivatives, highlighting the process of creating 1,3,4-oxadiazol-2-amine derivatives starting from carbazole. These compounds were subjected to comprehensive spectroscopic analysis and biological activity assessments, demonstrating significant antibacterial, antifungal, and anticancer properties (D. Sharma, Nitin Kumar, D. Pathak, 2014). Similarly, the development of highly water-soluble fluorescent and colorimetric pH probes based on modifications of the oxadiazole structure showcases the compound's utility in biological and chemical sensing applications (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).
Antimicrobial and Anticancer Activities
Research into 1,2,4-oxadiazole derivatives has also uncovered their potential in antimicrobial and anticancer therapy. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds structurally related to this compound, reveal good to moderate activities against various test microorganisms (H. Bektaş, N. Karaali, D. Sahin, et al., 2007). Another study identified a novel apoptosis inducer within this chemical class through high-throughput screening, demonstrating its effectiveness against breast and colorectal cancer cell lines. This finding underscores the potential of 1,2,4-oxadiazole derivatives as anticancer agents and their molecular targets (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).
Material Science and Corrosion Inhibition
In material science, oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study on synthesized oxadiazole derivatives as agents for controlling mild steel dissolution highlights the compounds' effectiveness in preventing corrosion, providing insights into their practical applications in industrial settings (Vikas Kalia, Pradeep Kumar, Suresh Kumar, et al., 2020).
Novel Synthesis Techniques
The field has also seen innovations in synthesis techniques, such as the novel one-pot, four-component condensation reaction for creating 1,3,4-oxadiazole derivatives. This method offers an efficient and alternative approach to synthesizing fully substituted 1,3,4-oxadiazole derivatives, showcasing the adaptability and versatility of these compounds in chemical synthesis (A. Ramazani, A. Rezaei, 2010).
Propiedades
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNMQIEDBCRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)



![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)

![2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2890233.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)


![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)


